molecular formula C21H30O3 B075685 5beta-Pregnane-3,6,20-trione CAS No. 1239-92-5

5beta-Pregnane-3,6,20-trione

Cat. No. B075685
CAS RN: 1239-92-5
M. Wt: 330.5 g/mol
InChI Key: MRURHGKZPVRRKA-LLBAYELKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Pregnane-3,6,20-trione, also known as pregnenolone, is a steroid hormone that is synthesized from cholesterol in the adrenal glands, liver, and gonads. It is a precursor to several other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of extensive scientific research due to its potential therapeutic applications in treating various medical conditions.

Mechanism of Action

Pregnenolone acts as a neurosteroid in the brain, modulating the activity of several neurotransmitter systems, including the GABAergic, glutamatergic, and dopaminergic systems. It also interacts with several receptors, including the NMDA receptor and the sigma-1 receptor, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
Pregnenolone has been shown to have several biochemical and physiological effects on the body, including anti-inflammatory and antioxidant effects. It has also been shown to improve energy levels and reduce fatigue in animal models. Pregnenolone has been found to have a positive effect on the immune system, enhancing the body's response to infections and diseases.

Advantages and Limitations for Lab Experiments

Pregnenolone has several advantages as a research tool, including its ability to cross the blood-brain barrier and its low toxicity. It is also relatively easy to synthesize in the laboratory. However, its effects can be difficult to measure due to its rapid metabolism in the body.

Future Directions

There are several potential future directions for research on 5beta-Pregnane-3,6,20-trione. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.

Synthesis Methods

Pregnenolone can be synthesized in the laboratory from cholesterol through a multi-step process involving oxidation, cleavage, and reduction reactions. The most commonly used method involves the use of enzymes, such as cholesterol oxidase and 3beta-hydroxysteroid dehydrogenase, to catalyze the reactions. The final product is purified through chromatography techniques.

Scientific Research Applications

Pregnenolone has been studied for its potential therapeutic applications in a variety of medical conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In clinical trials, 5beta-Pregnane-3,6,20-trione has been found to reduce symptoms of depression and anxiety in patients.

properties

CAS RN

1239-92-5

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(5R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18-,20+,21+/m0/s1

InChI Key

MRURHGKZPVRRKA-LLBAYELKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

synonyms

5B-Pregnane-3,6,20-trione

Origin of Product

United States

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